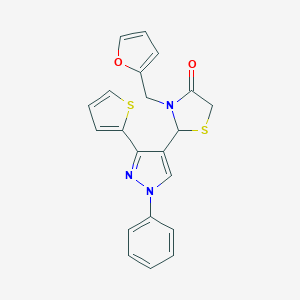

3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one

Description

Properties

Molecular Formula |

C21H17N3O2S2 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

3-(furan-2-ylmethyl)-2-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C21H17N3O2S2/c25-19-14-28-21(23(19)12-16-8-4-10-26-16)17-13-24(15-6-2-1-3-7-15)22-20(17)18-9-5-11-27-18/h1-11,13,21H,12,14H2 |

InChI Key |

BRQACAIKZKODJF-UHFFFAOYSA-N |

SMILES |

C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)CC5=CC=CO5 |

Canonical SMILES |

C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)CC5=CC=CO5 |

Origin of Product |

United States |

Biological Activity

The compound 3-(furan-2-ylmethyl)-2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Chemical Structure

The synthesis of the compound involves the reaction of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with furan and subsequent formation of the thiazolidinone ring. The resulting structure features a thiazolidinone core, which is known for its bioactive properties.

1. Antioxidant Activity

Studies have demonstrated that thiazolidinones exhibit significant antioxidant properties. The compound was evaluated for its ability to inhibit lipid peroxidation using the TBARS assay. It showed promising results, particularly in derivatives where specific substitutions enhanced activity. For example, compounds with hydroxyphenyl groups at certain positions exhibited increased antioxidant activity, indicating that structural modifications can influence efficacy .

2. Antimicrobial Properties

Research has indicated that thiazolidinone derivatives possess antimicrobial activity against various bacterial strains. The compound was tested against Bacillus subtilis, E. coli, and Aspergillus niger, showing effective inhibition comparable to standard antibiotics . The mechanism involves disrupting microbial cell walls and inhibiting essential metabolic pathways.

3. Antiviral Activity

The compound has been identified as a selective inhibitor of HIV reverse transcriptase (HIV-RT). In vitro studies revealed that it inhibited HIV replication at low micromolar concentrations (0.204 µM) with minimal cytotoxicity to host cells. Structure-activity relationship (SAR) studies suggested that lipophilicity and molecular conformation play critical roles in its antiviral efficacy .

4. Anti-inflammatory Effects

Thiazolidinones have shown potential as anti-inflammatory agents. The compound was evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Results indicated significant inhibition rates, suggesting a mechanism involving the modulation of inflammatory pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of furan and thiophene rings contributes to the electron-donating ability of the molecule, allowing it to neutralize free radicals.

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and inflammation, including HIV reverse transcriptase.

Case Studies

Several studies have reported on the biological activity of thiazolidinone derivatives, including:

Comparison with Similar Compounds

Comparison with Similar Thiazolidin-4-One Derivatives

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents on the thiazolidin-4-one core and the pyrazole ring. Key comparisons include:

Key Observations:

Antimicrobial Activity

Antimicrobial data for thiazolidin-4-one derivatives highlight the impact of substituents on efficacy:

Key Observations:

- The thiophene-pyrazole motif in the target compound and 5f correlates with enhanced bioactivity, likely due to improved target binding (e.g., DNA gyrase inhibition) .

- Nitro and chloro substituents (e.g., 4b) significantly boost antimicrobial potency but may increase toxicity risks .

Comparison of Yields and Conditions:

| Reaction Type | Target Compound | P-11 | 4b |

|---|---|---|---|

| Conventional Heating | Moderate yield | 70-80% | 65-75% |

| Microwave Irradiation | High yield (≥90%) | Not used | Not used |

| Catalysts | Pd(PPh₃)₄ | Piperidine | K₂CO₃ |

Q & A

Basic: What synthetic methodologies are reported for constructing the thiazolidin-4-one core in this compound?

The thiazolidin-4-one ring is typically synthesized via cyclocondensation of a thioamide or thiourea intermediate with α-halo carbonyl compounds. For example:

- Step 1 : React 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with furfurylamine to form a Schiff base.

- Step 2 : Treat the Schiff base with mercaptoacetic acid under reflux in dioxane or ethanol to cyclize into the thiazolidinone ring .

- Key reagents : Hydrazine hydrate (for pyrazole formation) and mercaptoacetic acid (for thiazolidinone cyclization) are critical .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm for thiophene/furan/pyrazole) and the thiazolidinone carbonyl (δ ~170 ppm) .

- X-ray crystallography : Resolve conformational details (e.g., planarity of the pyrazole-thiophene system, dihedral angles between heterocycles) .

- IR spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C=S (1150–1250 cm⁻¹) stretches .

Advanced: How can synthetic yields be optimized for the pyrazole-thiazolidinone coupling step?

- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) improve reaction rates compared to ethanol .

- Catalysis : Use p-toluenesulfonic acid (PTSA) or molecular sieves to enhance cyclization efficiency .

- Temperature control : Reflux at 80–100°C minimizes side reactions (e.g., oxidation of thiophene) .

Advanced: How to resolve discrepancies between NMR data and X-ray crystallography results?

Discrepancies in proton chemical shifts (e.g., thiophene protons) may arise from crystal packing effects or dynamic conformational changes in solution. Strategies include:

- Variable-temperature NMR : Assess rotational barriers of the furan-methyl group .

- DFT calculations : Compare optimized gas-phase structures with crystallographic data to identify intramolecular interactions (e.g., CH-π stacking) .

Advanced: What mechanistic approaches are used to study its potential biological activity?

- Enzyme inhibition assays : Screen against cyclooxygenase (COX) or α-glucosidase, leveraging structural similarities to pyrazolone-thiazolidinone hybrids with reported anti-inflammatory/antidiabetic activity .

- Molecular docking : Model interactions with COX-2 (PDB ID: 5KIR) to identify key binding residues (e.g., hydrogen bonding with Arg120) .

Advanced: How can computational methods predict its reactivity or stability?

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiazolidinone carbonyl is electrophilic (LUMO ≈ -1.5 eV) .

- Molecular dynamics (MD) simulations : Evaluate solvation effects on stability (e.g., aqueous vs. lipid bilayer environments) .

Advanced: What strategies address low solubility in pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.